molecular formula C19H33N3O7S B1667289 Biotin-PEG3-acid CAS No. 252881-76-8

Biotin-PEG3-acid

Cat. No.: B1667289
CAS No.: 252881-76-8
M. Wt: 447.5 g/mol
InChI Key: HRGPPBXEZFBGDJ-MPGHIAIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is widely used in biochemical and pharmaceutical research due to its ability to biotinylate molecules, which facilitates the study of various biological processes .

Mechanism of Action

Target of Action

Biotin-PEG3-acid is a biotinylation reagent . It is primarily used to react with amine-attached molecules . The core characteristic of this reagent is its ability to efficiently and stably react with amine attached molecules, thereby achieving the biotinylation process .

Mode of Action

this compound interacts with its targets through a process known as biotinylation . This process involves the formation of a covalent bond between the biotin molecule and the amine group on the target molecule . The PEG (Polyethylene Glycol) segment in this compound serves as a spacer arm, providing flexibility and mobility for the biotin molecules .

Biochemical Pathways

this compound is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a PROTAC linker, plays a crucial role in this process .

Pharmacokinetics

PEGylation can increase the solubility and stability of drugs, reduce their immunogenicity, and enhance their bioavailability .

Result of Action

The primary result of this compound’s action is the biotinylation of target molecules . This allows for the selective labeling and detection of these molecules in various biological research applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the biotinylation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other reactive groups in the environment can potentially interfere with the biotinylation process .

Biochemical Analysis

Biochemical Properties

Biotin-PEG3-acid plays a significant role in biochemical reactions, particularly in the field of proteomics . It is used in biotinylation-based proximity labelling (PL) proteomics, a technique that allows for mapping the protein composition of cellular compartments and protein complexes in living cells at high spatiotemporal resolution . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are critical for its function .

Cellular Effects

The effects of this compound on cells are primarily observed in its ability to label proteins within the cellular environment . This labelling influences cell function by enabling the identification and study of protein-protein and protein-nucleic acid interactions, organelle proteomes, and secretomes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to biotinylate proteins . This involves the oxidation of biotin-phenols into biotin-phenoxyl radicals, which then biotinylate electron-rich amino acids such as Tyrosine, Tryptophan, Cysteine, and Histidine .

Temporal Effects in Laboratory Settings

Its use in proximity labelling suggests that it may have long-term effects on cellular function, particularly in the context of protein interaction studies .

Subcellular Localization

Given its role in protein labelling, it is likely that it is directed to specific compartments or organelles where protein interactions are to be studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG3-acid can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer arm. The process typically involves the activation of carboxyl groups on biotin and subsequent reaction with amine groups on the PEG spacer . Common reagents used in this synthesis include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), which facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound suitable for research and pharmaceutical applications .

Comparison with Similar Compounds

Biotin-PEG3-acid is unique due to its combination of biotin and a PEG spacer arm, which provides both high affinity binding and enhanced solubility. Similar compounds include:

This compound stands out due to its balanced properties, making it a versatile tool in various research applications.

Properties

IUPAC Name

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPPBXEZFBGDJ-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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